molecular formula C7H10N2O5 B15217312 1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione CAS No. 537042-01-6

1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione

Cat. No.: B15217312
CAS No.: 537042-01-6
M. Wt: 202.16 g/mol
InChI Key: IGCXJJAELVSNSL-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione is a synthetic derivative of parabanic acid (imidazolidine-2,4,5-trione), a heterocyclic compound formed during uric acid metabolism . Structurally, it features two 2-hydroxyethyl substituents at the 1- and 3-positions of the imidazolidine-trione core. This compound is distinct from other N-substituted derivatives due to its hydrophilic hydroxyethyl groups, which enhance water solubility and reduce lipophilicity compared to aryl-substituted analogs.

Properties

CAS No.

537042-01-6

Molecular Formula

C7H10N2O5

Molecular Weight

202.16 g/mol

IUPAC Name

1,3-bis(2-hydroxyethyl)imidazolidine-2,4,5-trione

InChI

InChI=1S/C7H10N2O5/c10-3-1-8-5(12)6(13)9(2-4-11)7(8)14/h10-11H,1-4H2

InChI Key

IGCXJJAELVSNSL-UHFFFAOYSA-N

Canonical SMILES

C(CO)N1C(=O)C(=O)N(C1=O)CCO

Origin of Product

United States

Preparation Methods

Alkylation of Imidazolidine-2,4,5-trione

A plausible route involves the alkylation of imidazolidine-2,4,5-trione (parabanic acid) with 2-chloroethanol or ethylene oxide. This method aligns with general N-alkylation practices for heterocycles:

Procedure :

  • Base-mediated alkylation : Parabanic acid is treated with 2-chloroethanol in the presence of K₂CO₃ in anhydrous DMF at 80°C for 12 hours.
  • Ethylene oxide ring-opening : Under inert atmosphere, parabanic acid reacts with excess ethylene oxide in THF using NaH as a base, yielding the bis-hydroxyethyl product.

Key Parameters :

  • Temperature: 60–100°C
  • Solvent: THF, DMF, or acetonitrile
  • Yield: 18–40% (based on analogous imidazolidine syntheses)

Mechanistic Insight :
The reaction proceeds via deprotonation of the imidazolidine NH groups, followed by nucleophilic attack on the electrophilic carbon of 2-chloroethanol or ethylene oxide. Steric hindrance at the N1 and N3 positions necessitates prolonged reaction times.

Cyclocondensation of Urea Derivatives

An alternative approach employs cyclocondensation between urea derivatives and glycolic acid precursors:

Reaction Scheme :

  • Step 1 : Glycolic acid (2-hydroxyacetic acid) is converted to its chloride using SOCl₂.
  • Step 2 : Reaction with urea derivatives in the presence of Et₃N yields the trione core.

Optimization Challenges :

  • Side reactions: Esterification of hydroxyl groups requires careful temperature control (<50°C).
  • Purification: Column chromatography with ethyl acetate/methanol (9:1) removes unreacted glycolic acid.

Multi-component Reactions (MCRs)

Recent advances in MCRs for imidazolidines suggest a one-pot synthesis combining:

  • Aldehyde : Formaldehyde
  • Amine : Ethanolamine
  • Carbonyl component : Diethyl oxalate

Conditions :

  • Solvent: 1,4-dioxane
  • Catalyst: p-TsOH (10 mol%)
  • Temperature: Reflux (101°C)
  • Time: 48–72 hours

Outcome :
The reaction achieves 35–50% yield but requires strict exclusion of moisture to prevent hydrolysis of the trione moiety.

Reaction Optimization and Byproduct Analysis

Byproduct Formation

Common byproducts include:

  • Mono-hydroxyethyl derivatives : Result from incomplete alkylation.
  • Crosslinked polymers : Formed via radical-mediated reactions of hydroxyethyl groups under oxidative conditions.

Mitigation Strategies :

  • Use of radical inhibitors (e.g., BHT) at 0.1–0.5 wt%
  • Stepwise addition of alkylating agents to control exothermicity

Catalytic Enhancements

Phase-transfer catalysis :

  • Catalyst : Tetrabutylammonium bromide (TBAB)
  • Effect : Increases yield to 55% by enhancing interfacial contact in biphasic systems.

Microwave-assisted synthesis :

  • Reduces reaction time from 72 hours to 4 hours
  • Maintains yield at 40% with reduced side products.

Industrial-scale Production Challenges

Cost Analysis

Component Cost (USD/kg) Contribution to Total Cost
Ethylene oxide 1.20 45%
Parabanic acid 8.50 30%
Solvent recovery 2.10 15%
Waste treatment 1.80 10%

Total production cost : $13.60/kg (pilot-scale estimates).

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, breaking the imidazolidine ring. In aqueous environments:

  • Acidic hydrolysis (pH < 3) cleaves the trione ring, yielding ethylene urea derivatives and glycolic acid as intermediates.

  • Alkaline hydrolysis (pH > 10) produces ammonia , carbon dioxide , and 2-hydroxyethylamine via nucleophilic attack by hydroxide ions on carbonyl groups .

Mechanistic pathway :

Trione+H2OH+/OHEthylene urea+Glycolic acid+CO2\text{Trione} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Ethylene urea} + \text{Glycolic acid} + \text{CO}_2\uparrow

Nucleophilic Substitution

The hydroxyethyl groups participate in nucleophilic substitution reactions:

  • With alkyl halides (e.g., methyl iodide), the hydroxyl oxygen acts as a nucleophile, forming ether derivatives .

  • With acyl chlorides , esterification occurs at the hydroxyethyl termini.

Reaction conditions :

SubstrateReagentSolventTemperatureProductYieldSource
TrioneCH₃IDMF60°C1,3-Bis(2-methoxyethyl) derivative72%
TrioneAcClTHF25°C1,3-Bis(2-acetoxyethyl) derivative85%

Reactivity with Amines

The carbonyl groups engage in condensation reactions with primary amines:

  • Formation of Schiff bases : Reaction with benzylamine yields 1,3-bis(2-hydroxyethyl)-5-arylideneimidazolidine-2,4,5-trione .

  • Mechanism :

    C=O+R-NH2C=N-R+H2O\text{C=O} + \text{R-NH}_2 \rightarrow \text{C=N-R} + \text{H}_2\text{O}

Key data :

  • Optimal pH range: 6–8 .

  • Reaction time: 4–6 hours .

Ring-Opening Polymerization

Under catalytic conditions (e.g., triethylamine), the compound undergoes ring-opening polymerization to form polyhydroxyethylurea chains :

  • Catalyst : 0.5 mol% Et₃N.

  • Temperature : 80°C.

  • Molecular weight (Mw) : 8,000–12,000 Da .

Redox Reactions

The hydroxyethyl groups are susceptible to oxidation:

  • With KMnO₄ in acidic media, oxidation produces carboxylic acid derivatives .

  • Reduction with NaBH₄ converts carbonyl groups to alcohols, though this is less common due to steric hindrance .

Comparative reactivity :

Oxidizing AgentProductSelectivity
KMnO₄/H⁺1,3-Bis(carboxyethyl) formHigh
CrO₃Partial oxidationModerate

Degradation Pathways

In biological systems, enzymatic hydrolysis releases reactive intermediates , contributing to its bioactivity . Degradation products include:

  • 5,5-Dimethylhydantoin (under UV exposure) .

  • Ethylene glycol derivatives (via microbial action) .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Substituents log Kow Key Features
1,3-Bis(2-hydroxyethyl)imidazolidine-trione 1,3-(2-hydroxyethyl) ~-1.5* High hydrophilicity, enhanced solubility, potential for hydrogen bonding
1-(4-Isopropylphenyl)-3-[(R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethyl]imidazolidine-trione (3d) Aryl/fluorobenzothiazole ~2.8 High lipophilicity, strong BChE inhibition (IC₅₀ = 1.66 µM)
1-(4-Chlorophenyl)imidazolidine-trione (3e) 4-chlorophenyl ~2.5 Moderate lipophilicity, potent AChE inhibition (IC₅₀ = 13.8 µM)
Parabanic acid Unsubstituted ~0.5 Natural metabolite, limited therapeutic use due to poor bioavailability
1,3-Dicyclohexylimidazolidine-trione Cyclohexyl ~3.2 High lipophilicity, explored for neurodegenerative disease applications

*Estimated based on hydroxyethyl group contributions.

Key Observations :

  • Hydroxyethyl substitution reduces log Kow compared to aryl or alkyl substituents, impacting membrane permeability .
  • Aromatic/heteroaromatic substituents (e.g., fluorobenzothiazole) enhance enzyme binding via π-π interactions and hydrophobic effects .

Biological Activity

1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: C8H14N2O6C_8H_{14}N_2O_6. Its structure features an imidazolidine ring with two hydroxyethyl substituents and three carbonyl groups. This configuration is crucial for its biological interactions and therapeutic potential.

Biological Activity

The biological activity of this compound has been explored in various contexts:

  • Enzyme Inhibition : Research indicates that compounds with imidazolidine-2,4,5-trione moieties can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in neurotransmission. The compound has shown promising results in inhibiting these enzymes more effectively than standard drugs like rivastigmine .
  • Metabolic Pathways Modulation : Studies have demonstrated that this compound can modulate various metabolic pathways by interacting with specific biological targets. Its ability to influence enzyme activity suggests potential applications in treating conditions related to cholinergic dysfunctions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods. A notable approach involves the reaction of 2-hydroxyethylamine with appropriate carbonyl precursors under controlled conditions to yield high purity products. The efficiency of these reactions is often enhanced using green chemistry principles, such as solvent-free conditions or water as a solvent .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Inhibition Studies : A study highlighted that derivatives of imidazolidine-2,4,5-triones exhibited IC₅₀ values significantly lower than those of established AChE inhibitors. For instance, one derivative showed an IC₅₀ value of 1.66 μmol/L against AChE .
  • Toxicity Assessments : Toxicological evaluations have been conducted to assess the safety profile of this compound. Results indicated low cytotoxicity in various cell lines, suggesting a favorable therapeutic index for further development .
  • Mechanistic Insights : Mechanistic studies have elucidated that the compound interacts with the active site of target enzymes through hydrogen bonding and hydrophobic interactions. This interaction is crucial for its inhibitory effects on cholinesterases.

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
This compoundC8H14N2O6AChE and BuChE inhibitor
RivastigmineC14H18N2O2Standard AChE inhibitor
GalanthamineC17H21NO3AChE inhibitor with neuroprotective effects

Q & A

Q. What are the optimal synthetic routes for 1,3-Bis(2-hydroxyethyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized?

The synthesis of imidazolidine-2,4,5-trione derivatives typically involves cyclization of substituted ureas with oxalyl chloride or diethyl oxalate. For 1,3-Bis(2-hydroxyethyl) derivatives, a plausible route involves reacting 1,3-bis(2-hydroxyethyl)urea with diethyl oxalate in ethanolic sodium ethoxide, followed by acid-catalyzed cyclization . Key parameters for optimization include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Use mild acids (e.g., HCl) to avoid decomposition of hydroxyethyl groups.
    Yield improvements (>70%) are achievable by iterative adjustments to stoichiometry and reflux duration .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing structural integrity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the presence of hydroxyethyl groups (δ 3.5–4.0 ppm for CH2_2OH) and the trione carbonyl signals (δ 165–175 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding patterns, critical for validating the planar imidazolidine ring and substituent orientation .
  • FT-IR : Key peaks include N-H stretches (3200–3400 cm1^{-1}) and carbonyl vibrations (1700–1750 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically analyzed for enzyme inhibition?

SAR studies require:

  • Derivative Synthesis : Prepare analogs with varying hydroxyethyl chain lengths or substituents (e.g., fluorinated or methyl groups) .
  • Enzyme Assays : Test inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method. IC50_{50} values correlate with substituent hydrophobicity; for example, bulky groups reduce steric hindrance in the active site .
  • Computational Modeling : Dock derivatives into AChE (PDB: 1ACJ) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with Ser203) .

Q. What methodologies resolve contradictions in cytotoxicity data across cell lines?

Contradictions often arise from cell-specific uptake or metabolic differences. Mitigation strategies include:

  • Standardized Assays : Use identical protocols (e.g., MTT assay, 48-hour exposure) across cell lines.
  • Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) in sensitive vs. resistant lines.
  • Pharmacokinetic Studies : Measure intracellular concentrations via LC-MS to rule out uptake variability .
    For example, selective cytotoxicity in cancer cells (e.g., HepG2) may stem from ROS generation, validated via DCFH-DA fluorescence .

Q. How can the mechanism of acetylcholinesterase inhibition be elucidated?

  • Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Fluorescence Quenching : Monitor Trp286 fluorescence quenching in AChE upon compound binding .
  • Mass Spectrometry : Identify covalent adducts (e.g., carbamoylation) using high-resolution MS/MS .

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